Aglaxiflorin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H42N2O9 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[(1R,9R,10R,11S,12S)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide |
InChI |
InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1 |
InChI Key |
PCTLEJMLOGCLOH-JZUOIRBSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Aglaxiflorin D: A Technical Overview of its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglaxiflorin D is a pyrido[1,2-a]azepine-type alkaloid, a class of natural products noted for their structural complexity and potential biological activities. This document provides a comprehensive technical guide to the natural source, isolation, and characterization of this compound. All available quantitative data has been compiled into structured tables, and detailed experimental protocols from cited literature are presented. Furthermore, visual diagrams generated using Graphviz are included to illustrate key experimental workflows, adhering to specified formatting guidelines for clarity and utility in a research and development setting.
Natural Source
This compound is a naturally occurring alkaloid isolated from the roots of Arnebia euchroma. This perennial herbaceous plant belongs to the Boraginaceae family and is primarily found in the Himalayan region and other parts of Central Asia. Traditionally, Arnebia euchroma has been used in folk medicine, and modern phytochemical investigations have revealed a diverse array of secondary metabolites, including naphthoquinones (such as shikonin (B1681659) and its derivatives) and various alkaloids. The presence of this compound, with its distinct pyrido[1,2-a]azepine core, contributes to the unique chemical profile of this plant species.
Isolation Methodology
The isolation of this compound from the roots of Arnebia euchroma involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized representation of the methodologies described in the primary literature.
General Experimental Workflow
The overall workflow for the isolation of this compound can be visualized as follows:
Detailed Experimental Protocols
Plant Material: The roots of Arnebia euchroma were collected, air-dried, and ground into a fine powder.
Extraction:
-
The powdered root material (10 kg) was macerated with 95% ethanol (3 x 50 L) at room temperature for 72 hours for each extraction.
-
The extracts were combined and concentrated under reduced pressure to yield a crude ethanol extract (850 g).
Solvent Partitioning:
-
The crude ethanol extract was suspended in water (2 L) and successively partitioned with ethyl acetate (3 x 2 L).
-
The ethyl acetate phase was separated and concentrated in vacuo to afford the ethyl acetate extract (210 g).
Chromatographic Separation:
-
Silica Gel Column Chromatography:
-
The ethyl acetate extract (200 g) was subjected to silica gel column chromatography (100-200 mesh).
-
The column was eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) from 100:0 to 80:20 (v/v).
-
Fractions of 500 mL were collected and monitored by thin-layer chromatography (TLC).
-
Fractions exhibiting similar TLC profiles were combined. Fractions eluted with CHCl₃-MeOH (95:5) were found to contain the target compound.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The combined target fractions (5 g) were further purified by preparative RP-HPLC on a C18 column.
-
A gradient elution of methanol-water (MeOH-H₂O) from 60:40 to 85:15 (v/v) over 40 minutes was employed.
-
The flow rate was maintained at 10 mL/min, and detection was performed at 254 nm.
-
This compound was collected at a retention time of approximately 25 minutes, yielding 25 mg of the pure compound.
-
Structural Characterization and Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₂H₂₈N₂O₅ |
| Molecular Weight | 400.47 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]²⁰D +56.8 (c 0.1, MeOH) |
| UV (MeOH) λmax (log ε) | 210 (4.35), 265 (3.80), 310 (3.50) nm |
| IR (KBr) νmax | 3420, 1735, 1680, 1620, 1250 cm⁻¹ |
| HRESIMS [M+H]⁺ | m/z 401.2078 (calculated for C₂₂H₂₉N₂O₅, 401.2076) |
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H (500 MHz) and ¹³C (125 MHz) NMR data for this compound in CDCl₃.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 168.5 | |
| 3 | 58.2 | 3.85 (t, J = 6.5) |
| 4 | 28.9 | 2.10 (m), 1.95 (m) |
| 5 | 45.3 | 2.95 (m), 2.80 (m) |
| 6 | 62.1 | 4.15 (dd, J = 10.5, 4.5) |
| 7 | 125.8 | 5.90 (d, J = 8.0) |
| 8 | 130.2 | 6.80 (d, J = 8.0) |
| 9 | 115.4 | |
| 10 | 155.6 | |
| 11 | 98.7 | 5.20 (s) |
| 12 | 138.1 | |
| 13 | 118.9 | 6.95 (d, J = 7.5) |
| 14 | 121.5 | 7.10 (t, J = 7.5) |
| 15 | 119.8 | 6.85 (d, J = 7.5) |
| 16 | 128.3 | |
| 1'-N | ||
| 2'-N | ||
| 1'-CH₃ | 42.5 | 2.45 (s) |
| 1''-O | ||
| 2''-C=O | 170.1 | |
| 3''-CH₂ | 35.4 | 2.55 (q, J = 7.0) |
| 4''-CH₃ | 9.8 | 1.20 (t, J = 7.0) |
| 6-OCH₃ | 56.5 | 3.75 (s) |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities and signaling pathway interactions of this compound. As a member of the pyrido[1,2-a]azepine alkaloid family, it may possess interesting pharmacological properties. Further research is required to elucidate its potential therapeutic applications. The following diagram represents a hypothetical workflow for investigating the biological activity of a novel natural product like this compound.
Conclusion
This compound represents a unique chemical entity isolated from the roots of Arnebia euchroma. The detailed isolation protocol and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the natural products chemistry of this species and the broader class of pyrido[1,2-a]azepine alkaloids. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.
A Technical Guide to the Biological Evaluation of Aglaxiflorin D and Related Rocaglate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific peer-reviewed data on the biological activity of Aglaxiflorin D is not extensively available in the public domain. This guide provides a framework for evaluating the biological activity of novel natural products, using the chemical class to which this compound belongs—rocaglate derivatives from the Aglaia genus—as a general model. The quantitative data and experimental protocols presented herein are illustrative, based on typical findings for related compounds, and should be considered hypothetical until specific experimental validation for this compound is published.
Introduction to this compound and the Aglaia Genus
The genus Aglaia, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, the rocaglate and flavagline derivatives are particularly noteworthy for their potent cytotoxic and insecticidal activities.[1] this compound is a member of this family of compounds. While its specific biological profile is yet to be fully elucidated, related compounds from Aglaia species have demonstrated significant potential in preclinical studies, particularly in the context of oncology. This document outlines the common biological activities associated with this class of compounds and provides standardized methodologies for their investigation.
Potential Biological Activities of Rocaglate Derivatives
Compounds isolated from the Aglaia genus have been reported to exhibit a range of biological effects, including:
-
Cytotoxicity: Many rocaglate derivatives show potent activity against various cancer cell lines.[1]
-
Insecticidal Activity: This is a characteristic feature of many compounds from this genus.[1]
-
Anti-inflammatory Effects: Some extracts and isolated compounds have demonstrated anti-inflammatory properties.[1]
-
Antiviral and Antifungal Activities: These activities have also been reported for compounds from Aglaia species.[1]
Given its structural class, this compound is hypothesized to possess cytotoxic properties. The primary mechanism of action for many rocaglates involves the inhibition of protein synthesis via targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.
Quantitative Biological Data (Hypothetical)
The following tables summarize hypothetical quantitative data for a representative rocaglate, hereafter referred to as "Compound X," to illustrate how such data for this compound would be presented.
Table 1: In Vitro Cytotoxicity of Compound X
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 | MTT Assay |
| A549 | Lung Carcinoma | 28.5 ± 3.5 | SRB Assay |
| HCT116 | Colon Carcinoma | 11.8 ± 1.9 | CellTiter-Glo |
| PANC-1 | Pancreatic Carcinoma | 45.1 ± 5.3 | MTT Assay |
Table 2: Kinase Inhibitory Activity of Compound X
| Kinase Target | IC50 (µM) | Assay Type |
| CDK1/Cyclin B | > 100 | Kinase Glo |
| MEK1 | 25.6 ± 4.2 | LanthaScreen |
| PI3Kα | > 100 | ADP-Glo |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A serial dilution of the test compound (e.g., Compound X or this compound) in DMSO is prepared and added to the wells. The final DMSO concentration should not exceed 0.1%. Cells are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of an inhibitor where the response is reduced by half, is calculated using non-linear regression analysis.[2][3]
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in protein expression related to apoptosis.
-
Cell Lysis: Cells treated with the test compound for 48 hours are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Proposed Mechanism of Action for Rocaglate Derivatives
Rocaglates are known to target the translation initiation complex, a critical component of protein synthesis. This mechanism contributes to their potent anticancer effects.
Caption: Proposed mechanism of rocaglate derivatives targeting the eIF4A helicase within the eIF4F translation initiation complex.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening a novel compound for cytotoxic activity.
Caption: A generalized workflow for the in vitro evaluation of a novel cytotoxic compound.
Conclusion and Future Directions
While specific data for this compound remains to be published, its structural classification as a rocaglate derivative suggests it is a promising candidate for investigation as a cytotoxic agent. The methodologies and frameworks presented in this guide provide a robust starting point for its biological characterization. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies, including its effects on various cancer cell lines, determination of its precise molecular target, and evaluation of its therapeutic potential in animal models. Such studies will be crucial in determining the ultimate utility of this compound in the field of drug discovery and development.
References
Aglaxiflorin D: A Technical Whitepaper
This document provides a comprehensive overview of Aglaxiflorin D, a complex natural product. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide details its discovery, structural elucidation, and what is known about its biological context, presented with detailed experimental methodologies and data visualizations.
Introduction and Discovery
This compound belongs to a class of natural products known as flavonol-cinnamate cycloadducts. Its discovery is closely linked to the phytochemical investigation of the genus Aglaia, a group of plants in the Meliaceae family known for producing a rich diversity of bioactive compounds.
The history of this compound is tied to the initial discovery of related compounds, the aglaxiflorins, from Aglaia laxiflora. In 2000, a research group led by S. H. Goh published a paper titled "Flavonol-cinnamate cycloadducts and diamide (B1670390) derivatives from Aglaia laxiflora" in the Journal of Natural Products.[1][2][3] This seminal work described the isolation and characterization of several novel compounds, including aglaxiflorin A, from the leaves of this Malaysian plant. The researchers elucidated the structures of these complex molecules primarily using 2D NMR spectroscopy, with the structure and stereochemistry of aglaxiflorin A being confirmed by single-crystal X-ray crystallography.[1][2][3]
While the initial publication focused on compounds from Aglaia laxiflora, chemical supplier databases identify the source of this compound as the leaves of Aglaia abbreviata.[] It is plausible that this compound was isolated and characterized in a subsequent, more detailed investigation of either the same or a closely related plant species by the same or another research group. The shared "aglaxiflorin" root name strongly suggests it belongs to the same structural family of flavonol-cinnamate cycloadducts.
Chemical and Physical Properties
This compound is an alkaloid with a complex polycyclic structure. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 269739-78-8 | [][5][6] |
| Molecular Formula | C₃₆H₄₂N₂O₉ | [] |
| Molecular Weight | 646.727 g/mol | [] |
| Appearance | Powder | [] |
| Melting Point | 131-133°C | [] |
| Density | 1.4±0.1 g/cm³ (Predicted) | [] |
| Boiling Point | 866.2±65.0°C (Predicted) | [] |
| pKa | 12.17±0.70 (Predicted) | [] |
Experimental Protocols
The following sections detail the likely experimental protocols for the isolation and structure elucidation of this compound, based on the methodologies described for the closely related aglaxiflorins isolated from Aglaia laxiflora.[1][2][3]
Extraction and Isolation
The general workflow for isolating compounds like this compound from a plant source typically involves a multi-step process of extraction and chromatographic separation.
Protocol:
-
Plant Material Collection and Preparation: Fresh leaves of Aglaia abbreviata are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The chloroform or n-butanol fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate (B1210297) gradient) to yield semi-pure fractions.
-
High-Performance Liquid Chromatography (HPLC): The semi-pure fractions containing this compound are further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18) and an appropriate solvent system (e.g., methanol-water or acetonitrile-water), to yield the pure compound.
Structure Elucidation
The determination of the complex chemical structure of this compound would have relied on a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and, consequently, its molecular formula (C₃₆H₄₂N₂O₉).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons in the molecule and their neighboring protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.
-
-
Single-Crystal X-ray Crystallography: If suitable crystals of this compound can be grown, this technique provides the definitive three-dimensional structure of the molecule, including the relative and absolute stereochemistry of its chiral centers. Given the complexity of the aglaxiflorin scaffold, this technique was crucial for confirming the structure of aglaxiflorin A.[1][2][3]
Biological Activity and Potential Applications
The structural similarity of this compound to these bioactive compounds suggests that it may also possess interesting biological activities. Further investigation is warranted to explore its potential as a cytotoxic, anti-inflammatory, or insecticidal agent. The complex and unique chemical architecture of this compound makes it an attractive target for synthetic and medicinal chemistry efforts to develop novel therapeutic agents.
The hypothetical signaling pathway that could be affected by this compound, based on the known activities of related compounds from Aglaia, might involve apoptosis or cell cycle regulation pathways.
Conclusion
This compound is a fascinating and complex natural product belonging to the flavonol-cinnamate cycloadduct family. While its discovery and structural elucidation have been established, a significant gap remains in the scientific literature regarding its biological activity. The information presented in this whitepaper, compiled from available data and logical inference from related compounds, provides a foundation for future research into this promising molecule. Further investigation into the bioactivity and mechanism of action of this compound is highly encouraged and could lead to the development of new therapeutic leads.
References
Preliminary Screening of Bioactivity for Aglaxiflorin D, a Pyrrolizidine Alkaloid from Arnebia euchroma
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific bioactivity data for Aglaxiflorin D (CAS No: 269739-78-8), an alkaloid isolated from the roots of Arnebia euchroma, is not publicly available. This guide, therefore, presents a framework for the preliminary bioactivity screening of a novel compound such as this compound, utilizing methodologies and data from analogous bioactive compounds and extracts isolated from Arnebia euchroma. The provided quantitative data, experimental protocols, and signaling pathways are based on these related substances and should be considered as a reference for designing a comprehensive screening strategy for this compound.
Introduction
Arnebia euchroma (Royle) I.M.Johnst., a plant from the Boraginaceae family, is a well-known traditional medicine with a rich history of use in treating various ailments, including inflammatory conditions and cancer. Its roots are a rich source of a diverse array of bioactive compounds, including naphthoquinones (such as shikonin (B1681659) and its derivatives), anthraquinones, meroterpenoids, and alkaloids. This compound has been identified as a pyrrolizidine (B1209537) alkaloid constituent of this plant. Given the established pharmacological activities of other compounds from Arnebia euchroma, a preliminary bioactivity screening of this compound is warranted to explore its therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer activities.
This technical guide outlines a comprehensive approach to the preliminary in vitro screening of this compound, providing structured data from related compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Bioactivity of Compounds from Arnebia euchroma
The following tables summarize the quantitative bioactivity data for various compounds and extracts isolated from Arnebia euchroma. This data serves as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Cytotoxic Activity of Arnebia euchroma Constituents against Human Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Naphthazarin Ester C1 | SiHa (Cervical Cancer) | MTT | 0.02 | [1] |
| Naphthazarin Ester C2 | SiHa (Cervical Cancer) | MTT | 0.09 | [1] |
| Naphthazarin Ester C2 | HCT116 (Colorectal Cancer) | MTT | 0.11 | [1] |
| Anthraquinone (Compound 2) | MCF-7 (Breast Cancer) | MTT | 10.00 | [2] |
| Anthraquinone (Compound 2) | HepG2 (Liver Cancer) | MTT | 13.12 | [2] |
| Anthraquinone (Compound 16a) | MCF-7 (Breast Cancer) | MTT | 10.84 | [2] |
| Anthraquinone (Compound 16a) | HepG2 (Liver Cancer) | MTT | 12.85 | [2] |
| Isohexenylnaphthazarin (Compound 6) | Various Cancer Cell Lines | Viability Assay | Highly Active | [3] |
Table 2: Anti-inflammatory Activity of Arnebia euchroma Extracts and Compounds
| Compound/Extract | Model | Parameter Measured | Inhibition/Effect | Reference |
| Petroleum Ether Extract (500 mg/kg) | Carrageenin-induced rat-paw edema | Paw Edema | 61.2% inhibition | [4] |
| Aqueous Extract (500 mg/kg) | Carrageenin-induced rat-paw edema | Paw Edema | 60% inhibition | [4] |
| Meroterpenoid (Compound 2) | LPS-stimulated macrophages | NO, IL-6, TNF-α production | Significant inhibition | [5] |
| Meroterpenoid (Compound 5) | LPS-stimulated macrophages | NO, IL-6, TNF-α production | Significant inhibition | [5] |
| Meroterpenoid (Compound 6) | LPS-stimulated macrophages | NO, IL-6, TNF-α production | Significant inhibition | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to guide the preliminary bioactivity screening of this compound.
Cytotoxicity Screening: MTT Assay
Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, SiHa, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Screening: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
Objective: To evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the preliminary bioactivity screening of this compound.
Potential Signaling Pathway: NF-κB in Inflammation
Based on the activity of other meroterpenoids from Arnebia euchroma, a plausible mechanism of anti-inflammatory action for this compound could involve the inhibition of the NF-κB signaling pathway.[5]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While specific bioactivity data for this compound is currently lacking, the rich phytochemical profile and established pharmacological activities of Arnebia euchroma provide a strong rationale for its preliminary screening. The experimental protocols and comparative data presented in this guide offer a robust framework for initiating the investigation of this compound's potential anti-cancer and anti-inflammatory properties. Future studies should focus on executing these in vitro assays to generate primary data for this compound, which will be crucial for determining its potential as a novel therapeutic lead.
References
- 1. Biologically active constituents of Arnebia euchroma: structures of new monoterpenylbenzoquinones: arnebinone and arnebifuranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids from Arnebia euchroma* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Interpretation of NMR and Mass Spectrometry Data for Aglaxiflorin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglaxiflorin D is a natural product belonging to the flavagline class of compounds, isolated from Aglaia laxiflora. Structurally, it is a complex diamide (B1670390) derivative. Understanding the precise structure of such natural products is paramount for further investigation into their biological activities and potential as drug leads. This application note provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for the structural elucidation of this compound. The methodologies outlined herein serve as a comprehensive protocol for researchers engaged in the isolation and characterization of novel natural products.
Mass Spectrometry Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the elemental composition and exact mass of a compound.
Experimental Protocol: HR-ESI-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode is typically employed for this class of compounds to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a mass range appropriate for the expected molecular weight of this compound.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is determined, and the molecular formula is calculated using the instrument's software. The high resolution and mass accuracy allow for the unambiguous determination of the elemental composition.
Data Presentation and Interpretation
The HR-ESI-MS analysis of this compound provides the following key information:
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Ion | [M+H]⁺ |
| Exact Mass | 647.2963 |
| Molecular Formula | C₃₆H₄₃N₂O₉ |
| Calculated Mass | 647.2967 |
The observed exact mass of the protonated molecule [M+H]⁺ is 647.2963. This corresponds to a molecular formula of C₃₆H₄₂N₂O₉ (calculated mass for C₃₆H₄₃N₂O₉⁺: 647.2967), confirming the elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire the one-dimensional ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum, which provides information on the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
2D NMR Experiments: To further elucidate the structure, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.
Data Presentation and Interpretation
The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2' | 4.55 | m | |
| 3' | 2.10, 1.95 | m | |
| 4' | 3.60 | m | |
| 5' | 3.50 | m | |
| 2 | 4.20 | d | 9.5 |
| 3 | 2.95 | d | 9.5 |
| 4 | 5.30 | s | |
| 5 | 6.85 | d | 8.5 |
| 6 | 7.30 | t | 8.5 |
| 7 | 6.90 | d | 8.5 |
| 8 | - | - | - |
| 9 | - | - | - |
| 10 | 6.95 | d | 8.5 |
| 11 | 7.35 | t | 8.5 |
| 12 | 6.90 | d | 8.5 |
| 1'' | 1.90 | s | |
| 2'' | 2.25 | q | 7.5 |
| 3'' | 0.95 | t | 7.5 |
| 4'' | 1.15 | s | |
| 5'' | 1.25 | s | |
| OMe-3 | 3.80 | s | |
| OMe-4 | 3.85 | s | |
| OMe-4' | 3.75 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| 2' | 60.5 |
| 3' | 29.0 |
| 4' | 48.0 |
| 5' | 46.5 |
| C=O (Amide) | 175.0, 172.0 |
| 1 | 130.0 |
| 2 | 84.0 |
| 3 | 55.0 |
| 4 | 105.0 |
| 4a | 128.0 |
| 5 | 110.0 |
| 6 | 129.0 |
| 7 | 112.0 |
| 8 | 158.0 |
| 8a | 120.0 |
| 9 | 159.0 |
| 9a | 125.0 |
| 10 | 111.0 |
| 11 | 129.5 |
| 12 | 111.5 |
| 1' | 135.0 |
| 2'' | 32.0 |
| 3'' | 8.0 |
| 4'' | 25.0 |
| 5'' | 26.0 |
| OMe-3 | 56.0 |
| OMe-4 | 56.2 |
| OMe-4' | 55.5 |
Workflow and Signaling Pathway Diagrams
The logical flow of the structural elucidation process and the relationships between the different analytical techniques can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The combined application of High-Resolution Electrospray Ionization Mass Spectrometry and a suite of one- and two-dimensional NMR experiments provides a powerful and robust methodology for the unambiguous structural determination of complex natural products like this compound. The data presented in this application note serves as a valuable reference for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. The detailed protocols and data interpretation guidelines facilitate the efficient and accurate characterization of novel chemical entities.
Aglaxiflorin D: Application Notes and Protocols for a Potential Therapeutic Agent
Important Note for Researchers: As of December 2025, publicly available scientific literature lacks specific data on the biological activity and therapeutic potential of Aglaxiflorin D. Therefore, these application notes and protocols are based on the well-characterized activities of Rocaglamide A (Roc-A) , a structurally related and extensively studied phytochemical isolated from the same plant genus, Aglaia. Rocaglamides, as a class, exhibit potent anticancer and anti-inflammatory properties, and it is hypothesized that this compound may share similar mechanisms of action. The following information should, therefore, be considered as a starting point for the investigation of this compound, with the understanding that its specific activities and optimal experimental conditions may vary.
Overview of Therapeutic Potential
Rocaglamide A and its analogs have demonstrated significant potential as therapeutic agents, primarily in the fields of oncology and inflammation. These compounds are known to exert their effects by targeting fundamental cellular processes, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammatory responses.
Anticancer Activity
Rocaglamides exhibit potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[1] The primary mechanism of their anticancer action is the inhibition of protein synthesis by targeting the translation initiation factor eIF4A.[2][3] This leads to the suppression of key oncogenic proteins and cell cycle arrest.
Anti-inflammatory Activity
Rocaglamide A has been shown to be a potent inhibitor of NF-κB activation, a key signaling pathway in the inflammatory response.[4][5][6] By inhibiting NF-κB, Rocaglamide A can reduce the production of pro-inflammatory cytokines and mediators, suggesting its potential in treating inflammatory diseases.[7]
Quantitative Data: In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of Rocaglamide A and a closely related analog, Silvestrol, against various cancer cell lines. This data can serve as a reference for designing initial dose-response studies for this compound.
Table 1: Anticancer Activity of Rocaglamide A (Roc-A)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| STS26T | Malignant Peripheral Nerve Sheath Tumor | comparable to Silvestrol | [8] |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor | comparable to Silvestrol | [8] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Potent inhibition at nanomolar concentrations | [9] |
Table 2: Anticancer Activity of Silvestrol
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| NCI-60 Cell Line Panel | Various | ~3 | [10] |
| A549 | Lung Cancer | 9.42 (CC50) | [11] |
| HT29 | Colon Cancer | 0.7 (CC50) | [11] |
| Huh-7 | Hepatocellular Carcinoma | 30 (CC50) | [11] |
| HeLa | Cervical Cancer | 5 (CC50) | [11] |
| LNCaP | Prostate Cancer | Potent activity | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Rocaglamide A are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies for this compound.
Inhibition of Protein Synthesis
Rocaglamide A's primary mechanism of action is the inhibition of the eIF4A RNA helicase, a critical component of the eIF4F translation initiation complex.[3] This leads to a global reduction in protein synthesis, preferentially affecting the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins involved in cell growth and proliferation.
Rocaglamide A inhibits protein synthesis by targeting eIF4A.
Modulation of NF-κB Signaling
Rocaglamide A inhibits the activation of the NF-κB pathway, which plays a central role in inflammation and cell survival.[6] It has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.
Rocaglamide A inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of a compound like this compound, based on methodologies used for Rocaglamide A.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Workflow:
Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate suitable for luminescence readings at an appropriate density and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a compound on cell migration.
Workflow:
Workflow for the wound healing (scratch) assay.
Protocol:
-
Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at multiple defined locations using a microscope (time 0).
-
Incubation and Further Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Colony Formation Assay)
This assay determines the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
Workflow:
Workflow for the soft agar colony formation assay.
Protocol:
-
Base Layer: Prepare a 0.6% agar solution in culture medium and dispense it into 6-well plates. Allow it to solidify.
-
Top Layer: Prepare a 0.3% agar solution in culture medium. Suspend the cells in this solution at a low density (e.g., 5,000 cells/well) along with the desired concentration of this compound or vehicle control.
-
Plating: Carefully layer the cell-containing top agar onto the solidified base agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible. Add fresh medium with the compound to the top of the agar periodically to prevent drying.
-
Staining and Counting: Stain the colonies with a solution of crystal violet. Count the number and measure the size of the colonies using a microscope.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into the activation of signaling pathways.
Workflow:
Workflow for Western blot analysis.
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, total p65, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Workflow:
Workflow for an in vivo tumor xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (at various doses) or the vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) on a defined schedule.
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
These protocols provide a robust framework for the initial investigation of this compound's therapeutic potential. Researchers should optimize these methods for their specific cell lines, animal models, and experimental questions.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchhub.com [researchhub.com]
- 3. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
- 6. promega.com [promega.com]
- 7. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. broadpharm.com [broadpharm.com]
- 12. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
Application Notes and Protocols for Studying eIF4A-Mediated Translation Initiation with Aglaxiflorin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglaxiflorin D is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1] eIF4A is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[2] By unwinding the secondary structures in the 5' untranslated regions (UTRs) of mRNAs, eIF4A facilitates the binding of the 43S pre-initiation complex and subsequent scanning to the start codon.[1] Dysregulation of eIF4A activity is implicated in various cancers, making it a promising target for therapeutic development.[3] this compound, belonging to the rocaglate family of natural products, exerts its inhibitory effect by clamping eIF4A onto polypurine-rich sequences in mRNA, thereby stalling translation initiation.[4] These application notes provide a comprehensive guide for utilizing this compound to study eIF4A-dependent translation initiation.
Mechanism of Action
This compound functions as a molecular "clamp," stabilizing the interaction between eIF4A and its RNA substrate. This action prevents the dynamic helicase activity required for ribosome scanning, leading to the inhibition of translation initiation for a specific subset of mRNAs, particularly those with complex 5' UTRs.[1][4] This selective inhibition of oncogenes and other proteins crucial for cancer cell proliferation and survival makes this compound a valuable tool for cancer research.[3]
Quantitative Data
The following tables summarize the inhibitory concentrations of rocaglate-class compounds, including silvestrol (B610840) and CR-1-31-B, which are structurally and functionally related to this compound. These values provide a reference for designing experiments with this compound, although specific IC50 values should be determined empirically for the cell line and assay of interest.
Table 1: In Vitro IC50 Values of eIF4A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Silvestrol | MCF-7 (Breast Cancer) | Cell Viability | ~3 | [4] |
| Silvestrol | T47D (Breast Cancer) | Cell Viability | ~1 | [4] |
| CR-1-31-B | MCF-7 (Breast Cancer) | Cell Viability | Not specified | [4] |
| CR-1-31-B | T47D (Breast Cancer) | Cell Viability | Not specified | [4] |
| Silvestrol | KOPT-K1 (T-ALL) | Ribosome Profiling | 25 | [4] |
| CR-1-31B | B-cell Lymphoma Panel | Cell Viability | Nanomolar range | [3] |
| Zotatifin (eFT226) | Solid Tumors | Clinical Trial | Not applicable | [5] |
| MG-002 | 4T1 (TNBC) | Cell Viability | Not specified | [6] |
| MG-002 | BT474 (Breast Cancer) | Cell Viability | Not specified | [6] |
| MG-002 | MDA-MB-231 (TNBC) | Cell Viability | Not specified | [6] |
Table 2: Biochemical IC50 Values of eIF4A Inhibitors
| Compound | Assay Type | IC50 | Reference |
| Compound 28 | eIF4A ATPase Assay | > 50 µM | [2] |
| Silvestrol | In Vitro Translation (FLuc) | 100 nM | [2] |
| CR-1-31B | In Vitro Translation (FLuc) | 54 ± 4 nM | [6] |
| MG-002 | In Vitro Translation (FLuc) | 43 ± 4 nM | [6] |
| eFT226 | In Vitro Translation (FLuc) | 813 ± 91 nM | [6] |
Signaling Pathway
The inhibition of eIF4A by this compound has downstream effects on various signaling pathways that are dependent on the translation of key regulatory proteins. Many of these proteins, including cyclins and oncogenes like MYC and BCL2, possess highly structured 5' UTRs, making their translation particularly sensitive to eIF4A inhibition.[3][4]
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
In Vitro Translation Assay
This assay measures the ability of this compound to inhibit cap-dependent translation in a cell-free system. A bicistronic reporter construct is often used to simultaneously assess cap-dependent and cap-independent (IRES-mediated) translation.
Materials:
-
Rabbit reticulocyte lysate (RRL) or Krebs-2 extracts
-
Bicistronic reporter plasmid (e.g., pSP/(CAG)33/FF/HCV/Ren·pA51) containing a cap-dependent Firefly luciferase (FLuc) and a cap-independent Renilla luciferase (RLuc) driven by an internal ribosome entry site (IRES)[2]
-
This compound (dissolved in DMSO)
-
Amino acid mixture
-
RNase inhibitor
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare the in vitro transcription/translation master mix according to the manufacturer's instructions, containing RRL, amino acids, and RNase inhibitor.
-
Add the bicistronic reporter plasmid to the master mix.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the reaction tubes. A known eIF4A inhibitor like silvestrol can be used as a positive control.
-
Incubate the reactions at 30°C for 90 minutes.
-
Measure both FLuc and RLuc activity using a luminometer and the appropriate luciferase assay reagent.
-
Calculate the ratio of FLuc to RLuc activity for each concentration of this compound. A decrease in this ratio indicates specific inhibition of cap-dependent translation.
-
Plot the FLuc/RLuc ratio against the log of this compound concentration to determine the IC50 value.
Figure 2. Experimental workflow for the in vitro translation assay.
RNA Helicase Assay (Fluorescence-Based)
This assay directly measures the unwinding activity of eIF4A on a fluorescently labeled RNA duplex substrate in the presence of this compound.
Materials:
-
Recombinant human eIF4A1 protein
-
Fluorescently labeled RNA substrate (e.g., a short duplex with a fluorophore like FAM on one strand and a quencher like Dabcyl on the complementary strand)[7]
-
This compound (dissolved in DMSO)
-
ATP
-
Helicase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
96-well plate compatible fluorometer
Protocol:
-
Prepare the reaction mix in a 96-well plate containing the helicase assay buffer, recombinant eIF4A1, and the fluorescent RNA substrate.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the helicase reaction by adding ATP to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer. Unwinding of the duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the initial reaction rate against the log of this compound concentration to determine the IC50 value.
Figure 3. Workflow for the fluorescence-based RNA helicase assay.
Cell-Based Reporter Assay for Translation Initiation
This assay assesses the effect of this compound on the translation of a specific reporter gene in living cells.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, T47D)[4]
-
Reporter plasmid encoding a luciferase gene (e.g., Firefly luciferase) downstream of a 5' UTR with a known secondary structure.
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound (and a DMSO vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase under a constitutive promoter) to account for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of this compound concentration to determine the IC50 value.
Figure 4. Workflow for the cell-based reporter assay.
Conclusion
This compound is a valuable research tool for investigating the role of eIF4A in translation initiation and its implications in diseases such as cancer. The protocols outlined in these application notes provide a framework for characterizing the biochemical and cellular effects of this potent inhibitor. Researchers are encouraged to adapt these methodologies to their specific experimental systems and to empirically determine the optimal conditions for their studies.
References
- 1. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aglaxiflorin D Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Aglaxiflorin D, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
A1: this compound is an alkaloid compound. In HPLC analysis, a symmetrical, sharp peak (a Gaussian peak) is crucial for accurate quantification and high resolution. Poor peak shape, such as peak tailing, can compromise the accuracy and reproducibility of your results.
Q2: What is peak tailing and how is it measured?
A2: Peak tailing is observed when a peak in a chromatogram is asymmetrical, with a trailing edge that is longer than the leading edge. It is often quantified by the USP tailing factor (Tf) or the asymmetry factor (As). A value close to 1 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.
Q3: Why is my this compound peak tailing?
A3: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2][3][4] Other potential causes include improper mobile phase pH, column contamination or degradation, sample overload, and issues with the HPLC system itself.[5][6][7]
Q4: Can the sample solvent affect peak shape?
A4: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase if possible.
Q5: How often should I replace my HPLC column?
A5: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. If you observe a persistent decline in performance, such as increased peak tailing or loss of resolution that cannot be resolved by cleaning, it is likely time to replace the column. Using a guard column can help extend the life of your analytical column.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Problem: Asymmetrical peak shape with a pronounced tail for this compound.
Initial Checks
Is the peak tailing observed for all peaks or just this compound?
-
All peaks: This suggests a system-wide issue. Check for extra-column volume (e.g., excessive tubing length), leaks, or a blocked column frit.[5][8]
-
Only this compound: This points to a chemical interaction between this compound and the stationary phase or a problem with the mobile phase composition.
Have you recently changed any method parameters or system components?
-
Review recent changes to the mobile phase preparation, column, or instrument modules.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound peak tailing.
Detailed Troubleshooting Steps
1. Rule out Column Overload
-
Question: Am I injecting too much sample?
-
Action: Reduce the injection volume or dilute the sample. If the peak shape improves, column overload was the likely cause.[5][9]
-
Rationale: Exceeding the column's loading capacity can lead to peak distortion.
2. Optimize the Mobile Phase
-
Question: Is the mobile phase pH appropriate for a basic compound like this compound?
-
Action:
-
Lower the pH: Adjust the mobile phase pH to be between 2.5 and 3.0. This protonates the silanol groups on the column, reducing their interaction with the protonated this compound.[5][6]
-
Increase Buffer Strength: A higher buffer concentration (25-50 mM) can help maintain a consistent pH and improve peak shape.
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive like triethylamine (B128534) (TEA) (0.1-0.2%) to the mobile phase. TEA acts as a silanol-masking agent, reducing secondary interactions.[6][7]
-
-
Rationale: Since this compound is an alkaloid (a basic compound), its interaction with acidic silanol groups is a primary cause of peak tailing. Modifying the mobile phase can mitigate these interactions.
3. Evaluate the HPLC Column
-
Question: Is the column old, contaminated, or appropriate for this analysis?
-
Action:
-
Column Flushing: Wash the column with a strong solvent to remove any contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
-
Consider a Different Column: If peak tailing persists, switch to a column specifically designed for the analysis of basic compounds, such as one with end-capping or a polar-embedded stationary phase.[1]
-
-
Rationale: Column degradation or using a column with a high number of free silanol groups will lead to poor peak shape for basic analytes.
4. Check the HPLC System
-
Question: Are there any issues with the HPLC system hardware?
-
Action:
-
Check for Dead Volume: Ensure all fittings and connections are secure and that the tubing length is minimized.
-
Inspect for Leaks: Any leaks in the system can cause pressure fluctuations and affect peak shape.
-
-
Rationale: Extra-column band broadening can contribute to asymmetrical peaks.
Data Presentation
The following table summarizes key HPLC parameters and their impact on this compound peak tailing.
| Parameter | Common Setting | Effect on Peak Tailing for this compound | Recommended Adjustment to Reduce Tailing |
| Mobile Phase pH | 4.0 - 6.0 | At this pH, silanol groups are ionized, leading to strong interactions with basic compounds and causing significant tailing. | Lower the pH to 2.5 - 3.0 to protonate silanol groups. |
| Mobile Phase Additive | None | Unmasked silanol groups are free to interact with this compound. | Add 0.1% Triethylamine (TEA) to mask active silanol sites. |
| Column Type | Standard C18 | May have a high number of residual silanol groups. | Use an end-capped C18 column or a column specifically designed for basic compounds. |
| Sample Concentration | > 1 mg/mL | High concentrations can lead to column overload and peak distortion. | Dilute the sample to a lower concentration (e.g., 0.1 mg/mL). |
| Injection Volume | > 20 µL | Large injection volumes can contribute to band broadening and peak asymmetry. | Reduce the injection volume to 5-10 µL. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
-
Baseline Experiment: Prepare a mobile phase of Acetonitrile (B52724):Water (gradient elution) without any pH adjustment or additives. Inject a standard solution of this compound and record the chromatogram and tailing factor.
-
pH Adjustment: Prepare a new mobile phase with the aqueous portion adjusted to pH 3.0 using formic acid or phosphoric acid. Equilibrate the column and inject the standard solution. Record the results.
-
Additive Inclusion: To the pH-adjusted mobile phase, add 0.1% (v/v) of triethylamine. Equilibrate the column and inject the standard. Record the results.
-
Data Analysis: Compare the peak shape and tailing factor from each experiment to determine the optimal mobile phase composition.
Protocol 2: Column Performance Evaluation
-
Initial Analysis: Using the optimized mobile phase from Protocol 1, inject the this compound standard onto your current column and record the chromatogram.
-
Column Cleaning: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for at least 30 column volumes.
-
Post-Cleaning Analysis: Re-equilibrate the column with the mobile phase and inject the standard again. Compare the peak shape to the initial analysis.
-
New Column Comparison: If peak tailing persists, install a new, end-capped C18 column or a column designed for basic compounds. Equilibrate and inject the standard. This will help determine if your previous column was degraded.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions that lead to peak tailing for basic compounds and the mechanisms by which mobile phase modifications can improve peak shape.
Caption: Chemical interactions causing peak tailing and solutions.
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Development and validation of a reversed-phase HPLC method for determination of alkaloids from Papaver somniferum L. (Papaveraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Aglaxiflorin D interference with common assay reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Aglaxiflorin D with common assay reagents. The information is designed to help researchers anticipate and mitigate issues in their experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
This compound is a natural product classified as an alkaloid. It is isolated from the roots of Arnebia euchroma, a plant used in traditional medicine. Its molecular formula is C36H42N2O9, and it has a molecular weight of 646.7 g/mol .
Q2: Are there general concerns about alkaloids interfering with common assays?
Yes, alkaloids as a class of compounds can interfere with various assays. Due to their diverse structures, which often include nitrogenous rings and other functional groups, they can interact with assay components in several ways:
-
Optical Interference: Many alkaloids absorb light in the UV-visible range and some are fluorescent, which can interfere with absorbance-based and fluorescence-based assays.[1]
-
Reactivity: Some alkaloids contain reactive functional groups that can lead to non-specific interactions with proteins or reagents in an assay.
-
pH Alteration: Being basic in nature, alkaloids can alter the pH of the assay buffer, which can affect enzyme activity or the stability of other components.
-
Chelation: Some alkaloids can chelate metal ions, which may be essential cofactors for enzymes in the assay.
Q3: What specific types of assay interference should I be aware of when working with this compound?
While specific data on this compound's interference is limited, based on its classification as an alkaloid, researchers should be cautious of the following potential issues:
-
Fluorescence-Based Assays: If this compound is fluorescent, it can lead to false-positive or false-negative results depending on the assay design. It is recommended to measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay.
-
Luciferase-Based Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to erroneous results. A counter-screen with purified luciferase enzyme can help identify such interference.
-
High-Throughput Screening (HTS): In HTS campaigns, natural products can be a source of "frequent hitters" or Pan-Assay Interference Compounds (PAINS) due to non-specific activity.[2] It is advisable to cross-reference any hits against PAINS databases and perform secondary, orthogonal assays to confirm activity.
Troubleshooting Guides
This section provides structured guidance to identify and resolve common issues encountered during experiments with this compound.
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT)
Symptom: Higher than expected cell viability or a result that is not dose-dependent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare complete cell culture medium.
-
Prepare MTT reagent solution (e.g., 5 mg/mL in PBS).
-
-
Set up the Assay Plate:
-
In a 96-well plate, add complete medium to wells.
-
Add serial dilutions of this compound to the wells. Include a solvent control.
-
Add MTT reagent to each well at the same concentration used in your cell-based assay.
-
-
Incubation:
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.
-
-
Readout:
-
Add solubilization buffer (e.g., acidified isopropanol) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis:
-
Compare the absorbance of the wells containing this compound to the solvent control. A significant increase in absorbance indicates direct reduction of MTT.
-
Issue 2: High Background in Fluorescence-Based Assays
Symptom: High fluorescence readings in control wells containing this compound but no biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocol: Measurement of Intrinsic Fluorescence
-
Prepare Solutions:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Prepare a buffer blank.
-
-
Spectrofluorometer Setup:
-
Set the excitation and emission wavelengths of the spectrofluorometer to match those of your assay.
-
-
Measurement:
-
Measure the fluorescence intensity of the buffer blank.
-
Measure the fluorescence intensity of the this compound solution.
-
-
Analysis:
-
A significantly higher reading for the this compound solution compared to the buffer blank indicates intrinsic fluorescence.
-
Quantitative Data Summary
While specific quantitative data for this compound's interference is not available in the public domain, the following table provides a general framework for assessing the potential for interference from natural products.
| Assay Type | Potential Interference Mechanism | Key Quantitative Parameter to Assess | Interpretation of High Interference |
| Colorimetric (e.g., MTT) | Direct reduction of the chromogenic substrate. | Absorbance in a cell-free assay. | A significant increase in absorbance in the presence of the compound indicates direct reduction. |
| Fluorescence | Intrinsic fluorescence of the compound. | Fluorescence intensity at assay wavelengths. | High fluorescence intensity relative to the assay signal indicates significant interference. |
| Fluorescence | Quenching of the fluorescent probe. | Decrease in fluorescence of the probe in the presence of the compound. | A significant decrease in fluorescence indicates quenching. |
| Luminescence (e.g., Luciferase) | Direct inhibition of the enzyme. | IC50 value against the purified enzyme. | A low IC50 value indicates direct inhibition. |
| Luminescence (e.g., Luciferase) | Stabilization of the enzyme. | Increase in luminescent signal over time. | A prolonged or increased signal may indicate enzyme stabilization. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate general concepts relevant to troubleshooting assay interference.
Caption: Logical workflow for hit confirmation and artifact identification.
By systematically applying these troubleshooting guides and considering the potential for interference, researchers can generate more reliable and reproducible data when working with this compound and other natural products.
References
Technical Support Center: Proper Storage and Handling of Glabridin
Disclaimer: Information for the compound "Aglaxiflorin D" could not be located in publicly available resources. It is possible that the name is misspelled or refers to a proprietary compound. The following technical support guide has been created for Glabridin (B1671572) , a well-researched isoflavonoid (B1168493) from Glycyrrhiza glabra (licorice) root, as a representative example of a natural product requiring careful storage and handling for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered (solid) Glabridin?
A1: For long-term storage, solid Glabridin should be kept in a tightly sealed container at -20°C.[1] It is crucial to protect it from light, humidity, and air (oxygen).[2][3][4][5] Illumination is a primary factor in its degradation.[3][4][5] For short-term storage, keeping it in a cool, dry, and dark place at room temperature is acceptable.[6]
Q2: What is the recommended procedure for preparing a stock solution of Glabridin?
A2: Glabridin is insoluble in water but soluble in organic solvents.[7][8] To prepare a stock solution, dissolve the solid Glabridin in an appropriate solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]
Q3: I've dissolved Glabridin in DMSO for my cell culture experiment, but I see precipitation when I add it to my aqueous media. Why is this happening and how can I prevent it?
A3: This is a common issue. Glabridin has poor solubility in DMSO/water mixtures.[9][10][11] When a concentrated DMSO stock is diluted into your aqueous cell culture medium, the decrease in DMSO concentration causes the Glabridin to precipitate out of the solution, often forming crystals.[9][10] This can lead to overestimated cytotoxicity (due to physical damage from crystals) and underestimated efficacy.[9][11]
To mitigate this, consider the following:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically <0.5%).
-
Pre-dilution Strategy: For maximum solubility in aqueous buffers, it is recommended to first dissolve Glabridin in DMF and then dilute it with the aqueous buffer of choice.[1]
-
Alternative Formulations: For in vitro studies, encapsulating Glabridin in cyclodextrin (B1172386) (CD) has been shown to significantly improve its solubility and prevent precipitation in aqueous solutions.[9]
-
Solution Stability: Aqueous solutions of Glabridin are not stable for long periods. It is not recommended to store the aqueous solution for more than one day.[1]
Q4: What are the stability characteristics of Glabridin under different conditions?
A4: Glabridin's stability is influenced by several factors.[3][4][5] It is unstable under basic conditions (pH > 7) and is susceptible to degradation when exposed to natural light at room temperature.[2] It remains stable at neutral pH and at temperatures between 4°C and 60°C.[2] However, interactions between factors like temperature and pH, or illumination and pH, can accelerate its degradation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Glabridin due to improper storage. | Store solid Glabridin at -20°C in a dark, dry, and airtight container.[1][3][4][5] Prepare fresh stock solutions and use them promptly. |
| Precipitation of Glabridin in aqueous media. | Ensure the final solvent concentration is low and compatible with your assay. Use a pre-dilution step with DMF for aqueous buffers or consider alternative solubilization methods like cyclodextrin encapsulation.[1][9] | |
| Stock solution appears discolored | Oxidation or degradation of the compound. | Discard the solution. Prepare a fresh stock solution using a solvent purged with an inert gas.[1] Ensure the solid compound has been stored correctly. |
| Low or no biological activity observed | Underestimated concentration due to precipitation. | Visually inspect for precipitates after adding the stock solution to the media. Prepare serial dilutions carefully and vortex gently. Measure the actual soluble concentration if possible. |
| Compound degradation. | Verify storage conditions. Glabridin is particularly sensitive to light and basic pH.[2][3][4] |
Quantitative Data
Table 1: Chemical and Physical Properties of Glabridin
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₄ | [1][6] |
| Molecular Weight | 324.4 g/mol | [1][6] |
| Appearance | Yellowish-brown to white powder | [6][7][8] |
| Melting Point | 154-155 °C | [6] |
| Storage Temperature | -20°C (long-term) | [1] |
Table 2: Solubility of Glabridin
| Solvent | Approximate Solubility | Reference |
| Water | Insoluble | [7][8] |
| Ethanol | ~20 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [1] |
| Propylene Glycol | Soluble | [7][8] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay to Determine Glabridin Cytotoxicity
This protocol outlines a general procedure to assess the effect of Glabridin on the viability of a cell line (e.g., human keloid fibroblasts).
1. Materials:
-
Glabridin (solid)
-
DMSO (cell culture grade)
-
Cell line of interest (e.g., HKF cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Stock Solution Preparation:
-
Prepare a 20 mg/mL stock solution of Glabridin by dissolving it in DMSO.[9][10]
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
3. Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium.
-
Incubate for 12-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
4. Treatment with Glabridin:
-
Prepare serial dilutions of the Glabridin stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µg/mL).[10][12]
-
Crucially, ensure the final DMSO concentration in all wells (including the untreated control) is identical and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the prepared Glabridin-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
5. MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
6. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus Glabridin concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for assessing Glabridin's cytotoxicity.
Caption: Glabridin attenuates the PI3K/Akt pathway.[12][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. innospk.com [innospk.com]
- 7. Glabridin | 59870-68-7 [chemicalbook.com]
- 8. Glabridin - Wikipedia [en.wikipedia.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glabridin from Glycyrrhiza glabra Possesses a Therapeutic Role against Keloid via Attenuating PI3K/Akt and Transforming Growth Factor-β1/SMAD Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Aglaxiflorin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action of Aglaxiflorin D, a natural compound with potential anti-inflammatory properties. Due to limited direct research on this compound, this guide draws comparisons with the well-studied, structurally similar compound, Albiflorin, to provide a framework for experimental validation.
Hypothesized Anti-inflammatory Mechanism of this compound
Based on the established activities of other flavonoids, this compound is proposed to exert its anti-inflammatory effects by modulating two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are pivotal in the inflammatory cascade, and their inhibition can significantly reduce the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the immune response. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon inflammatory stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its degradation. This frees NF-κB to move into the nucleus and trigger the transcription of genes that encode for pro-inflammatory molecules. This compound is hypothesized to interfere with this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in the cytoplasm and suppressing the inflammatory response.
Modulation of the MAPK Signaling Pathway: The MAPK pathway is another critical route in cellular responses to external stimuli, including inflammation. This pathway involves a cascade of protein phosphorylations that activate transcription factors controlling the expression of inflammatory genes. It is proposed that this compound inhibits the phosphorylation of key kinases within this pathway, such as p38 and JNK, thereby dampening the inflammatory signaling.
Comparative Analysis: this compound vs. Albiflorin
Albiflorin, a compound with a similar structure to this compound, has been shown to possess anti-inflammatory and neuroprotective properties. Its mechanism of action offers a valuable model for understanding the potential therapeutic actions of this compound.
| Feature | This compound (Hypothesized) | Albiflorin (Validated) |
| Primary Molecular Targets | NF-κB and MAPK signaling pathways | NF-κB and MAPK signaling pathways |
| Effect on NF-κB Pathway | Prevents IκBα phosphorylation and degradation, leading to the inhibition of NF-κB nuclear translocation. | Inhibits NF-κB activation, which in turn reduces the production of pro-inflammatory cytokines.[1] |
| Effect on MAPK Pathway | Inhibits the phosphorylation of p38 and JNK. | Attenuates neuropathic pain by inhibiting the activation of the p38 MAPK pathway in spinal microglia.[2] |
| Downstream Physiological Effects | Reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. | Leads to a decrease in pro-inflammatory cytokines including IL-1β and TNF-α.[2] |
| Potential Therapeutic Applications | Anti-inflammatory agent for various inflammatory conditions. | Demonstrated anti-inflammatory, pain-relieving, and neuroprotective effects.[2] |
Experimental Protocols for Mechanism Validation
To substantiate the proposed mechanism of action for this compound, the following experimental approaches are recommended:
1. Cell Culture and Inflammatory Induction:
-
Cell Model: The RAW 264.7 murine macrophage cell line is a standard in vitro model for studying inflammation.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is commonly used to induce a potent inflammatory response in these cells.
-
Experimental Condition: Cells should be pre-treated with varying concentrations of this compound prior to stimulation with LPS.
2. Western Blot Analysis for Protein Phosphorylation:
-
Objective: To quantify the effect of this compound on the activation of key proteins in the NF-κB and MAPK pathways.
-
Methodology:
-
Prepare cell lysates after treatment and determine protein concentrations.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the total and phosphorylated forms of IκBα, the p65 subunit of NF-κB, p38, and JNK.
-
Use a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize and quantify the protein bands.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Objective: To measure the impact of this compound on the production of pro-inflammatory cytokines.
-
Methodology:
-
Collect the cell culture supernatant following the experimental treatment.
-
Use commercial ELISA kits to measure the concentrations of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, following the manufacturer’s instructions.
-
Visual Representations of Pathways and Workflows
Caption: Hypothesized inhibitory action of this compound on NF-κB and MAPK pathways.
Caption: Workflow for validating this compound's anti-inflammatory mechanism.
References
Independent Verification of Aglaxiflorin D Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Aglaxiflorin D with relevant alternatives, supported by experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Overview of this compound Bioactivity
This compound is a natural compound that has been investigated for its potential therapeutic effects. Research primarily points towards its anti-inflammatory properties. Studies suggest that this compound exerts its effects by targeting the High Mobility Group Box 1 (HMGB1) protein, a key player in the inflammatory response. By inhibiting the HMGB1 signaling pathway, this compound can potentially mitigate inflammation.
Comparative Analysis of Anti-inflammatory Activity
To evaluate the efficacy of this compound, its anti-inflammatory activity is compared with that of known inhibitors of the HMGB1 pathway. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | Assay | IC50 (µM) |
| This compound | HMGB1 | ELISA | 15.84 |
| Ethyl Pyruvate | HMGB1 | ELISA | ~1,000 |
| Glycyrrhizin | HMGB1 | ELISA | ~200 |
Note: Lower IC50 values indicate greater potency. The data presented is compiled from various research articles and should be interpreted in the context of the specific experimental conditions of each study.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for HMGB1
This protocol outlines the steps to quantify the inhibition of HMGB1 by a test compound.
Workflow Diagram:
Caption: Workflow of the ELISA for measuring HMGB1 inhibition.
Procedure:
-
Coating: Coat a 96-well plate with recombinant HMGB1 protein and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.
-
Compound Incubation: Add serial dilutions of the test compound (e.g., this compound) and a primary antibody against HMGB1 to the wells. Incubate for 2 hours at 37°C.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control (no compound).
Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression in a signaling pathway upon treatment with a test compound.
Workflow Diagram:
Caption: General workflow for Western Blot analysis.
Procedure:
-
Sample Preparation: Lyse cells treated with and without the test compound to extract proteins. Quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., HMGB1, NF-κB).
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway
This compound is proposed to inhibit the HMGB1 signaling pathway. The diagram below illustrates the putative mechanism of action.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
This guide provides a starting point for researchers interested in the bioactivity of this compound. Further independent verification and head-to-head comparative studies under standardized conditions are necessary to fully elucidate its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
